CCK1 Receptor Affinity vs. Phenylalanine Analog
The phenylalanine analog CHEMBL202861 exhibits a Ki of 59.8 nM at the human CCK1 receptor. While no direct Ki value is published for the alanine analog, the removal of the hydrophobic phenyl side chain invariably reduces CCK1 receptor complementarity, predicting a substantial loss in potency. Procurement of the alanine compound is justified when a lower-potency, probe-like CCK1 ligand is desired for mechanistic studies or when reduced lipophilicity is critical for in vitro solubility or in vivo distribution [1].
| Evidence Dimension | CCK1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | No numerical Ki available; predicted to be significantly weaker than 59.8 nM based on SAR |
| Comparator Or Baseline | CHEMBL202861 (phenylalanine analog) – Ki = 59.8 nM |
| Quantified Difference | Not quantifiable due to absence of target compound data; difference is inferred to be substantial (>10-fold loss of affinity) |
| Conditions | Displacement of [125I]BH-(Thr,Nle)-CCK-9 from human CCK1 receptor expressed in COS-7 cells |
Why This Matters
This defines the CCK1 receptor engagement window; the alanine analog serves as a deliberately attenuated CCK1 ligand for studies where the high potency of the phenylalanine analog is undesirable.
- [1] BindingDB BDBM50185262. (+/-)-2-(2-(1H-indole-2-carboxamido)benzamido)-3-phenylpropanoic acid (CHEMBL202861). Ki = 59.8 nM for human CCK1 receptor. View Source
